甲酰苯胺

概述

描述

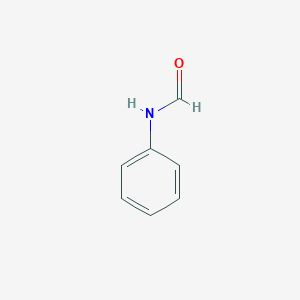

Formanilide, also known as N-phenylformamide, is an organic compound with the chemical formula C7H7NO. It is the formamide derivative of aniline and appears as a colorless or white solid. Formanilide is notable for its role as an additive in rubber products and as a common synthetic intermediate in various chemical processes .

科学研究应用

Formanilide has a wide range of applications in scientific research:

Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.

作用机制

Target of Action

Formanilide is a precursor to the fungicide mepanipyrim

Mode of Action

It is known that dehydration of formanilide gives phenylisocyanide

Biochemical Pathways

Formanilides are important intermediates widely used in the synthesis of industrial chemicals, drugs, dyes, cosmetics, and food additives . Formylation of amines is an important method for the synthesis of these compounds . .

Pharmacokinetics

It is known that formanilide exists as a mixture of trans and cis species in a chloroform solution . This suggests that the compound may have different pharmacokinetic properties depending on its isomeric form.

Result of Action

It is known that formanilide is a precursor to the fungicide mepanipyrim , suggesting that it may have antifungal properties

Action Environment

The action environment of Formanilide can influence its action, efficacy, and stability. For example, Formanilide has been isolated from the culture broth of Perenniporia fraxinea , suggesting that it may be produced in certain microbial environments.

生化分析

Biochemical Properties

Formanilide is the simplest aromatic molecule exhibiting a peptide bond . The peptide bond, –NH–C(O)–, is one of the most important linkages taking place in nature as it is the base for the binding of different amino acids in the formation of proteins . Formanilide serves as a model for studying the conformational isomerism of the peptide group and the large amplitude motions related to this functional group .

Cellular Effects

It is known that Formanilide is a precursor to the fungicide mepanipyrim , suggesting that it may have some biological activity.

Molecular Mechanism

It is known that dehydration of Formanilide gives phenylisocyanide , indicating that it can undergo chemical transformations under certain conditions.

Temporal Effects in Laboratory Settings

It is known that Formanilide exists as a mixture of trans and cis species with about the same abundance in a chloroform solution .

Metabolic Pathways

Formanilide is involved in multiple metabolic pathways such as denaturation of protein, oxidation of lipid, decomposition of reducing sugar, and oxidative stress .

准备方法

Synthetic Routes and Reaction Conditions: Formanilide can be synthesized through several methods. One common approach involves the formylation of aniline using formic acid. This reaction can be carried out under reflux conditions in the presence of a dehydrating agent such as toluene, which helps to remove the water formed during the reaction . Another method involves the hydrogenation of nitroarenes to formanilides using a palladium catalyst in the presence of formic acid .

Industrial Production Methods: In industrial settings, formanilide is often produced by the reaction of aniline with dimethylformamide in the presence of an acid catalyst . This method is efficient and yields high purity formanilide suitable for various applications.

化学反应分析

Types of Reactions: Formanilide undergoes several types of chemical reactions, including:

Oxidation: Formanilide can be oxidized to form N-phenylformamide oxides.

Reduction: It can be reduced to aniline under specific conditions.

Substitution: Formanilide can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic aromatic substitution reactions using halogens or nitrating agents.

Major Products Formed:

Oxidation: N-phenylformamide oxides.

Reduction: Aniline.

Substitution: Various substituted formanilides depending on the substituent used.

相似化合物的比较

- Benzamide

- Acetanilide

- N-methylformamide

Formanilide’s unique properties and versatility make it an important compound in various fields of research and industry.

生物活性

Formanilide, a compound belonging to the class of amides, has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of formanilide, focusing on its mechanisms, effects on different organisms, and relevant research findings.

Formanilide is characterized by its amide functional group, which significantly influences its biological activity. The compound can exist in various isomeric forms, with trans and cis configurations exhibiting different stability and reactivity profiles. Research indicates that the N–C(O) bond strength in formanilide is approximately 50 kJ/mol weaker than that in benzamide, suggesting a greater reactivity under certain conditions .

The biological activity of formanilide is largely attributed to its interaction with biological systems through several mechanisms:

- Insecticidal Activity : Formanilides have been identified as effective insecticides and acaricides. For instance, compounds like 4-chloro-o-tolyl-N,N-dimethylformamidine (chlorphenamidine) demonstrate significant toxicity against spider mites and ticks, particularly juvenile forms that are resistant to other pesticides . The mode of action includes direct lethality and chemosterilization.

- Beta2-Adrenoreceptor Agonism : Certain formanilide derivatives have been shown to act as selective beta2-adrenoreceptor agonists. These compounds were evaluated using frog melanophores transfected with human beta2-adrenoreceptors, highlighting their potential therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Catalytic Activity : Recent studies have explored the catalytic properties of formanilides in chemical reactions. For example, molybdenum pincer complexes have been utilized for the selective hydrogenation of N-methylated formanilides, demonstrating high chemoselectivity and efficiency in reducing amides .

Case Studies

- Insecticidal Efficacy : A study examined the effectiveness of various formamidine pesticides against resistant spider mite populations. The results indicated that these compounds not only exhibited lethal effects but also caused behavioral changes in the mites, such as excitant-repellant responses .

- Pharmacological Applications : Research on formanilide derivatives has shown promising results in pharmacology. Compounds were tested for their ability to stimulate beta2-adrenoreceptors, leading to bronchodilation effects that could be beneficial for patients with respiratory disorders .

- Hydrogenation Reactions : In a series of experiments, the catalytic performance of different metal complexes with formanilide derivatives was assessed. The findings revealed that certain complexes could effectively cleave C–N bonds in formanilides under mild conditions, suggesting potential applications in organic synthesis .

Table 1: Biological Activities of Formanilide Derivatives

属性

IUPAC Name |

N-phenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-8-7-4-2-1-3-5-7/h1-6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDNPESBYVVLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025338 | |

| Record name | Formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formanilide is a white crystalline solid. (NTP, 1992), White solid; [HSDB] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Phenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

520 °F at 760 mmHg (NTP, 1992), 271 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 77 °F (NTP, 1992), > 10% in benzene; > 10% in ether; > 10% ethanol, In water, 28.6 g/l @ 25 °C; 25.4 g/l @ 20 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.144 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.186 @ 50 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00357 [mmHg], 3.57X10-3 mm Hg @ 25 °C | |

| Record name | N-Phenylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

103-70-8 | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2805XEA9CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

115.9 to 117.5 °F (NTP, 1992), 46.6-47.5 °C | |

| Record name | FORMANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PHENYLFORMAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Formanilide?

A1: Formanilide has the molecular formula C7H7NO and a molecular weight of 121.14 g/mol.

Q2: What spectroscopic data is available for Formanilide?

A2: Extensive spectroscopic data, including IR, UV, NMR (1H and 13C), and microwave spectra, has been reported for Formanilide. [, , , , , , , , ] These studies provide insights into its conformational dynamics, vibrational modes, and electronic structure.

Q3: Does Formanilide exhibit isomerism?

A3: Yes, Formanilide exists as two conformational isomers, cis and trans, arising from restricted rotation around the amide bond. [, , , , , , ] The trans isomer is generally more stable in the gas phase and nonpolar solvents. [, , ]

Q4: How does the conformation of Formanilide change upon complexation with water?

A4: Interestingly, studies show that complexation with water can switch the preferred conformation of Formanilide from trans to cis. [] This conformational switch is driven by the formation of sequential hydrogen bonds between water molecules and the cis amide and carbonyl groups. []

Q5: How does protonation affect the 13C NMR shifts in Formanilide?

A5: Protonation of Formanilide leads to characteristic shifts in its 13C NMR spectrum. The ring carbon directly attached to the amide group exhibits an upfield shift, while the remaining ring carbons and the carbonyl carbon show downfield shifts. [] This observation suggests a complex interplay of electronic effects upon protonation.

Q6: How does Formanilide behave under acidic and alkaline hydrolysis conditions?

A6: Formanilide undergoes hydrolysis under both acidic and alkaline conditions. [, , ] Acidic hydrolysis proceeds via a specific acid-catalyzed mechanism (AAC2), while alkaline hydrolysis follows a modified base-catalyzed mechanism (BAC2). [, ]

Q7: Can the hydrolysis rates of Formanilide derivatives be predicted?

A7: Yes, research has demonstrated a correlation between the calculated reaction enthalpies (using DFT methods) and the experimentally determined hydrolysis rate constants for various substituted Formanilides. [] This correlation allows for the prediction of hydrolysis rates for novel Formanilide derivatives.

Q8: Can Formanilide act as an ambident nucleophile in alkylation reactions?

A8: Yes, the Formanilide anion can undergo alkylation at either the nitrogen or oxygen atom, making it an ambident nucleophile. [, ] The site of alkylation is heavily influenced by the counterion and solvent. [, ] Alkali metal salts predominantly yield N-alkylated products, while silver salts favor O-alkylation. [, ]

Q9: Can Formanilide be used as a protecting group for anilines?

A9: Yes, due to its ability to undergo quantitative photodecarbonylation upon irradiation, Formanilide has been proposed as a photosensitive protecting group for anilines. []

Q10: What is the role of Formanilide in pesticide synergism?

A10: Certain Formanilide derivatives, particularly those with halogen or alkyl substituents on the phenyl ring, have shown synergistic effects when combined with various insecticides and acaricides. [, ] This synergistic activity is attributed, in part, to the inhibition of pesticide-degrading enzymes (oxidases and esterases) by Formanilides. [, ]

Q11: How is Formanilide employed in the synthesis of ureas?

A11: Formanilide can serve as a starting material for the synthesis of ureas via ruthenium-complex-catalyzed dehydrogenative coupling with amines. [] This reaction proceeds with the release of hydrogen gas and offers a novel route to N,N′-disubstituted and trisubstituted ureas. []

Q12: Have computational methods been used to study Formanilide?

A12: Yes, computational chemistry, particularly DFT calculations, has been extensively employed to investigate the conformational preferences, electronic properties, and reactivity of Formanilide. [, , , , , , ]

Q13: How do substituents on the phenyl ring affect the properties of Formanilide?

A13: Substituents on the phenyl ring significantly influence the conformational equilibrium, electronic distribution, and reactivity of Formanilide. [, , , ] These effects have been systematically investigated through experimental and computational studies, providing insights into structure-activity relationships.

Q14: Can constrained DFT be used to study electron transfer in systems containing Formanilide?

A14: Yes, constrained DFT has been successfully employed to calculate electron transfer parameters, such as driving force and reorganization energy, in systems containing Formanilide as a donor or acceptor moiety. [] For example, this method has provided insights into the charge recombination dynamics of Formanilide-anthraquinone dyads and triads. []

Q15: Has the metabolic fate of Formanilide derivatives been investigated?

A15: Yes, studies have examined the metabolism of certain Formanilide derivatives, such as N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), a metabolite of the insecticide Amitraz. [] These studies have identified key metabolic pathways and intermediates, highlighting the role of enzymatic degradation in the detoxification of Formanilide-based compounds.

Q16: What analytical methods are used to detect and quantify Formanilide and its derivatives?

A16: Various analytical techniques have been employed to characterize and quantify Formanilide and its derivatives, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and NMR spectroscopy. [, , ] These methods are crucial for monitoring reactions, analyzing complex mixtures, and assessing environmental or biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。